molecular formula C14H10BrF3O2Zn B14886117 2-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide

2-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide

Cat. No.: B14886117
M. Wt: 412.5 g/mol
InChI Key: GIZLJSJBRISGDG-UHFFFAOYSA-M
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Description

2-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE, 0.25 M in THF is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE typically involves the reaction of 4-(TRIFLUOROMETHOXY)PHENOXYMETHYL bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as THF. The reactions are typically carried out under inert conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

2-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate. This intermediate can undergo various reactions, such as nucleophilic substitution and cross-coupling, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE is unique due to its trifluoromethoxy substituent, which imparts specific electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions .

Properties

Molecular Formula

C14H10BrF3O2Zn

Molecular Weight

412.5 g/mol

IUPAC Name

bromozinc(1+);1-(phenylmethoxy)-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C14H10F3O2.BrH.Zn/c15-14(16,17)19-13-8-6-12(7-9-13)18-10-11-4-2-1-3-5-11;;/h1-4,6-9H,10H2;1H;/q-1;;+2/p-1

InChI Key

GIZLJSJBRISGDG-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C([C-]=C1)COC2=CC=C(C=C2)OC(F)(F)F.[Zn+]Br

Origin of Product

United States

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